molecular formula C11H15N B3387568 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine CAS No. 847173-24-4

5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Cat. No. B3387568
CAS RN: 847173-24-4
M. Wt: 161.24 g/mol
InChI Key: IMVHEPOFTIRWHU-UHFFFAOYSA-N
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Description

5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is a derivative of benzazepines . Benzazepines are biologically important heterocyclic systems, in which the azepine ring is annulated with the benzene ring . Depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring, three types of isomeric structures are possible .


Synthesis Analysis

The synthesis of this compound involves several steps. A study was carried out on the direction of 1,2,3,4-tetrahydroisoquinolinium quaternary salt rearrangements by the action of base with or without dimethyl acetylenedicarboxylate . These quaternary salts containing a methylene group at the nitrogen atom, are converted in the presence of base through intermediate N-ylides into the Stevens rearrangement products, namely, tetrahydro-3-benzazepines .


Molecular Structure Analysis

The molecular structure of this compound is C11H15N . The average mass is 161.249 Da and the monoisotopic mass is 147.104797 Da .


Chemical Reactions Analysis

This compound is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists . The synthesis of 2,3,4,5-Tetrahydro-1H-benzo [b]azepine from 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one has also been reported .

Scientific Research Applications

Synthesis and Structural Analysis

  • Bridged-Ring Nitrogen Compounds Synthesis : 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine derivatives have been synthesized in various forms, including 2,3,4,5-tetrahydro-1,4-dimethyl-5-oxo-1-benzazepine, using methods such as methylation and cyclization in polyphosphoric acid (Lennon & Proctor, 1979).

  • Structural Analysis and Modification : These compounds have been studied for their structural properties, like in the synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones and their potential as muscarinic (M3) receptor antagonists. X-ray diffraction has been utilized to confirm structures of these derivatives (Bradshaw et al., 2008).

Pharmacological Research

  • Dopaminergic Activity : Research has explored the dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which have shown effects on central and peripheral dopamine receptors (Pfeiffer et al., 1982).

  • Sigma-1 Receptor Modulation : SKF83959, a variant of this compound, has been identified as a potent allosteric modulator of the sigma-1 receptor, suggesting its role in neuroprotection and other neural functions (Guo et al., 2013).

Chemical Synthesis and Heterocyclic Compounds

  • Novel Synthetic Methods : Innovative methods have been developed for the synthesis of aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines, highlighting the chemical versatility of these compounds (Pecherer et al., 1972).

  • -tetrahydro-1H-1-benzazepine derivatives have been conducted to understand their molecular configurations and potential interactions in various chemical and pharmacological applications. These studies often involve advanced techniques like X-ray diffraction to elucidate the detailed structural aspects of these compounds (Guerrero et al., 2014).

Receptor Antagonism

  • Muscarinic Receptor Antagonism : The synthesis and evaluation of tetrahydro-1H-2-benzazepin-4-ones, with a focus on their potential as selective muscarinic (M3) receptor antagonists, have been a significant area of research. These studies contribute to the understanding of receptor modulation and the development of targeted pharmaceutical agents (Bradshaw et al., 2008).

Allosteric Modulation

  • NMDA Receptor Antagonists : Research into the crystal structure of certain tetrahydro-3-benzazepine derivatives has provided insights into their role as potent allosteric GluN2B selective NMDA receptor antagonists. This is significant for understanding the mechanisms of action of these compounds in the nervous system (Tewes et al., 2016).

Synthesis of Key Intermediates

  • Key Intermediate in Tolvaptan Synthesis : The synthesis of 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, a key intermediate of tolvaptan, has been studied. This research highlights the compound's importance in the synthesis of clinically significant drugs (Can, 2012).

Mechanism of Action

Target of Action

The primary targets of 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine are muscarinic (M3) receptors and nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating various physiological responses such as heart rate, smooth muscle contraction, and neurotransmission.

Mode of Action

This compound interacts with its targets by acting as an agonist at nicotinic acetylcholine receptors and a selective antagonist of muscarinic (M3) receptors . This means it can bind to these receptors and either stimulate (in the case of nicotinic acetylcholine receptors) or inhibit (in the case of M3 receptors) their activity.

Biochemical Pathways

The interaction of this compound with its targets affects various biochemical pathways. As an agonist of nicotinic acetylcholine receptors, it can enhance cholinergic neurotransmission . As a selective antagonist of M3 receptors, it can inhibit the action of acetylcholine on these receptors, affecting pathways related to smooth muscle contraction and other physiological responses .

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with its targets. As an agonist of nicotinic acetylcholine receptors, it can enhance cholinergic neurotransmission, potentially affecting cognitive function and other neurological processes . As a selective antagonist of M3 receptors, it can inhibit the action of acetylcholine on these receptors, potentially affecting smooth muscle contraction and other physiological responses .

Future Directions

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . Future research may focus on further exploring the biological properties of 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine and its potential applications in medical treatments.

properties

IUPAC Name

5-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-5-4-8-12-11-7-3-2-6-10(9)11/h2-3,6-7,9,12H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVHEPOFTIRWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Reactant of Route 2
5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Reactant of Route 3
5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Reactant of Route 4
5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Reactant of Route 5
5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Reactant of Route 6
5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

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